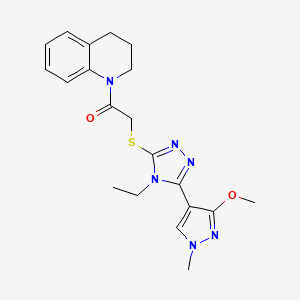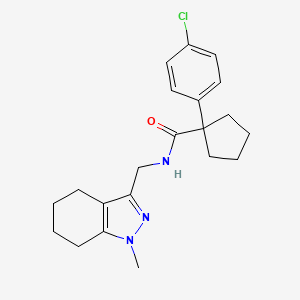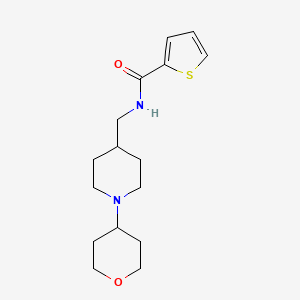
1-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine" is a multifaceted molecule that incorporates several heterocyclic moieties known for their diverse biological activities. The presence of 1,2,4-oxadiazole and 1,2,3-triazole rings in the same structure suggests potential applications in medicinal chemistry, given the known properties of these heterocycles in drug design and development.
Synthesis Analysis
The synthesis of heterocyclic compounds, particularly those containing fluorine atoms, is of significant interest due to their pharmacological potential. Paper discusses the photochemical synthesis of fluorinated 1,2,4-triazoles, which could be relevant to the synthesis of the compound . The paper describes a method involving the cleavage of an O-N bond and subsequent heterocyclization, which could potentially be applied to the synthesis of the triazole moiety in the target compound.
Molecular Structure Analysis
The molecular structure of fluorinated heterocycles has been elucidated using X-ray crystallography, as mentioned in paper . This technique could be used to confirm the structure of "this compound" and provide insights into its crystal packing and potential interactions that could influence its biological activity.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the fluorine atom, which can affect the electronic properties of the molecule. The oxadiazole and triazole rings are known to participate in various chemical reactions, which could be utilized in further functionalization or in the compound's mode of action as a potential drug molecule. Paper describes the synthesis of a related molecule with an oxadiazole moiety, which could shed light on the chemical behavior of similar structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its functional groups and molecular geometry. The presence of the fluorine atom is known to impart unique properties, such as increased lipophilicity and stability, which could be beneficial in drug design. The papers and provide information on the synthesis and characterization of related fluorinated heterocycles, which could be extrapolated to predict the properties of the compound .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds with structures similar to 1-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been studied for their antimicrobial properties. A study by Kaneria et al. (2016) found that certain 1,2,4-triazol derivatives exhibit antimicrobial activity against various bacterial and fungal strains, suggesting potential use in treating infections (Kaneria et al., 2016). Another study reported the synthesis and antibacterial activity of similar compounds, demonstrating good antibacterial effects, potentially useful in developing antibacterial drugs (Guo-qiang Hu et al., 2005).
Photoreactivity and Synthesis of Fluorinated Structures
The photoreactivity of fluorinated 1,2,4-oxadiazoles and 1,2,4-triazoles was explored by Pace et al. (2004), highlighting their use in synthesizing target fluorinated structures. This research emphasizes the applications of these compounds in developing specialized chemical structures with potential use in various industrial and research settings (Pace et al., 2004).
Antileishmanial Activity
Compounds similar to this compound have been studied for their potential antileishmanial activity. Süleymanoğlu et al. (2017) conducted theoretical studies on 4-amino-1,2,4-triazole derivatives, finding significant antileishmanial activity, suggesting potential therapeutic applications (Süleymanoğlu et al., 2017).
Synthesis of Energetic Salts
Research by Cao et al. (2020) on the synthesis of energetic salts from compounds structurally related to this compound highlights their potential in creating materials with high heat of detonation, relevant in explosives and propellant formulations (Cao et al., 2020).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c1-10-2-4-11(5-3-10)16-20-17(25-22-16)14-15(19)24(23-21-14)13-8-6-12(18)7-9-13/h2-9H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYKMBCCZIYYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)
![Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2503297.png)




![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)
![N-[4-(acetylamino)phenyl]-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2503310.png)

![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503315.png)
